4-Chloro-2-iodophenol
Overview
Description
4-Chloro-2-iodophenol is an aromatic organic compound with the molecular formula C6H4ClIO . It has a molecular weight of 254.45 . The compound appears as a white to orange to green powder or crystal .
Molecular Structure Analysis
The IUPAC name for this compound is the same . The InChI code for the compound is1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
. Physical And Chemical Properties Analysis
This compound is a solid at 20°C . . The compound has a melting point of 75.0 to 79.0 °C .Scientific Research Applications
Adsorption and Environmental Remediation
- Graphene Adsorption of Chloro-Nitrophenol Compounds : A study demonstrated the potential of graphene in removing chloro-nitrophenol compounds from aqueous solutions, which has implications for environmental remediation of similar organic pollutants like 4-Chloro-2-iodophenol (Mehrizad & Gharbani, 2014).
Photocatalytic Degradation
- Photocatalytic Degradation of Chloro-Aminophenol : Research exploring the degradation of chloro-aminophenol using microwave and photocatalysis techniques could be relevant for the degradation of this compound in environmental contexts (Barik, Kulkarni, & Gogate, 2016).
Anaerobic Biodegradation
- Degradation by Sulfate-Reducing Consortia : A study on the anaerobic degradation of halogenated phenols showed the potential of microbial consortia in degrading compounds like 4-iodophenol, which could be applicable to this compound (Häggblom & Young, 1995).
Chemical Synthesis and Crystallography
- Supramolecular Structure Analysis : The study of the supramolecular structures of halogenated phenoxyanilines, including 4-iodophenoxyaniline, can provide insights into the behavior of similar compounds such as this compound (Dey & Desiraju, 2004).
Water Treatment and Disinfection
- Transformation in Water Treatment : Research on the transformation of iodophenols in water treatment processes, including the formation of iodate and chlorinated aliphatic byproducts, can be relevant for understanding the behavior of this compound in similar contexts (Wang et al., 2021).
Enhancement in Biochemical Assays
- Enhancing Biochemical Assays : The use of 4-iodophenol as a signal enhancer in luminol-based biochemical assays suggests potential applications for similar compounds like this compound in enhancing the sensitivity of such assays (Leong & Fox, 1988).
Safety and Hazards
4-Chloro-2-iodophenol is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .
Future Directions
properties
IUPAC Name |
4-chloro-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPLMQJLGBBFLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347333 | |
Record name | 4-Chloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71643-66-8 | |
Record name | 4-Chloro-2-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71643-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-chloro-2-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-2-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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